Serotonin sulfate

Description

Definition and Structural Context of Serotonin (B10506) O-Sulfate as a Metabolite

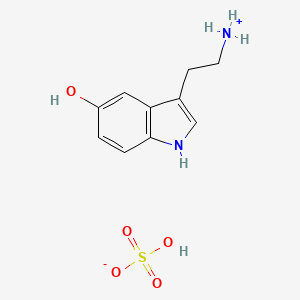

Serotonin O-sulfate, also known as 5-hydroxytryptamine O-sulfate (5-HT-O-sulfate), is a sulfated metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). scbt.com It is formed through the process of sulfation, an enzymatic reaction where a sulfo group is added to the parent molecule. oup.com This metabolic transformation primarily occurs in the liver and other tissues and is catalyzed by sulfotransferase enzymes, particularly SULT1A3/1A4. The addition of the sulfate (B86663) group to the hydroxyl group of serotonin increases its water solubility, which facilitates its excretion from the body.

Structurally, Serotonin O-sulfate is an indole (B1671886) derivative, maintaining the core structure of serotonin with the addition of a sulfate group. Its chemical formula is C₁₀H₁₂N₂O₄S. scbt.com This modification significantly alters the biological activity of serotonin, generally leading to its inactivation.

| Property | Value |

| IUPAC Name | [3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate |

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| Parent Compound | Serotonin (5-hydroxytryptamine) |

| Key Functional Groups | Indole ring, Aminoethyl group, Sulfate group |

Historical Perspectives on the Discovery and Initial Characterization of Serotonin Sulfation

The concept of serotonin sulfation and the existence of its metabolite, Serotonin O-sulfate, emerged from research conducted in the mid-20th century. The sulfation of serotonin was first described in the early 1960s. frontiersin.orgnih.gov Subsequent animal studies in the late 1960s and early 1970s further established that Serotonin O-sulfate is a final product of serotonin metabolism that is rapidly eliminated from the body. frontiersin.orgnih.gov

Early investigations also identified the presence of this compound in human cerebrospinal fluid. frontiersin.orgnih.gov The 1980s and 1990s saw a period of more intensive investigation into the properties and potential roles of 5-HT-O-sulfate. frontiersin.org However, early analytical methods, such as high-performance liquid chromatography (HPLC), were often not sensitive enough to reliably detect it in plasma under normal physiological conditions. nih.gov The development of more advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), has since enabled more precise quantification of Serotonin O-sulfate in biological samples. frontiersin.orgnih.gov

Significance within Broader Serotonergic System Research

The study of Serotonin O-sulfate holds considerable significance for understanding the broader serotonergic system. The serotonergic system, which involves the synthesis, signaling, and metabolism of serotonin, plays a crucial role in regulating a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognitive function. nih.govwikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNFKPVCVMZGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16310-20-6 (Parent) | |

| Record name | Serotonin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80183305 | |

| Record name | Serotonin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-14-1 | |

| Record name | Serotonin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Mechanisms of Serotonin O Sulfation

Sulfotransferase Enzyme Families and Isoforms Involved in Serotonin (B10506) Sulfation

The enzymatic sulfation of small molecules, including neurotransmitters like serotonin, is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.comtandfonline.com These enzymes are broadly categorized into two main groups: cytosolic SULTs, which metabolize small endogenous compounds and xenobiotics, and membrane-bound SULTs in the Golgi apparatus, which act on larger molecules like peptides and proteins. oup.comoncotarget.com The sulfation of serotonin is handled by the cytosolic SULTs. oup.comtandfonline.com

In humans, cytosolic SULTs are classified into several families, including SULT1, SULT2, SULT4, and SULT6, based on their amino acid sequence identity. oncotarget.complos.org The SULT1 family is the largest and plays a predominant role in the metabolism of phenolic compounds, which includes monoamine neurotransmitters. plos.orggeneticlifehacks.com Research has identified that the SULT1A subfamily is primarily responsible for serotonin sulfation. geneticlifehacks.comnih.gov Specifically, the isoform SULT1A3, also known as monoamine-sulfating phenol (B47542) sulfotransferase, shows a high affinity and specificity for serotonin and other monoamines like dopamine (B1211576). geneticlifehacks.comnih.govmdpi.com While other isoforms like SULT1A1 can sulfate (B86663) a broad range of phenolic compounds, SULT1A3 is considered the principal enzyme for regulating serotonin levels via sulfation in tissues where it is expressed, such as the intestine and platelets. nih.govmdpi.com The SULT1A3 and SULT1A4 genes have been found to encode the same protein product, which is designated as SULT1A3. nih.govpsu.edu

The substrate specificity of SULT isoforms is a key determinant in their physiological function. While SULT1A1 and SULT1A3 share a high degree of sequence identity (93%), their substrate preferences differ significantly. mdpi.com SULT1A1 exhibits broad specificity, primarily targeting small phenolic compounds, whereas SULT1A3 is highly specific for catecholamines and monoamines like serotonin and dopamine. nih.govmdpi.com

This specificity is governed by the architecture of the enzyme's active site. oup.complos.org Studies comparing the structures of SULT1A1 and SULT1A3 have revealed that specific amino acid residues within the substrate-binding pocket are crucial for determining substrate selection. For SULT1A3, the presence of acidic residues like Glutamate-146 (Glu146) and Aspartate-86 (Asp86) in the active site is critical for its high affinity toward positively charged monoamine substrates such as serotonin. mdpi.com These residues interact with the amine group of the substrate, properly orienting it for the sulfonate transfer. mdpi.com In contrast, the active site of SULT1A1 lacks these specific acidic residues, contributing to its broader specificity for various phenolic compounds. plos.org The structural flexibility and plasticity of the active site also play a role, allowing some SULTs to accommodate a wide variety of substrates while others maintain high selectivity. oup.complos.org

| SULT Isoform | Primary Substrates | Key Active Site Features | Relevance to Serotonin |

|---|---|---|---|

| SULT1A1 | Small phenolic compounds, some drugs (e.g., acetaminophen), pro-carcinogens. nih.govmdpi.com | Broad specificity due to a more flexible binding pocket. plos.org | Lower activity towards serotonin compared to SULT1A3. geneticlifehacks.com |

| SULT1A3 | Monoamines (dopamine, serotonin), catecholamines. nih.govmdpi.com | High specificity due to key acidic residues (e.g., Glu146, Asp86) that interact with the substrate's amine group. mdpi.com | Principal enzyme for serotonin sulfation. geneticlifehacks.comnih.gov |

| SULT1E1 | Estrogens (e.g., estradiol). mdpi.comnih.gov | High specificity for steroid hormones. mdpi.com | Low activity towards serotonin. oup.com |

The process of sulfation is entirely dependent on a universal sulfonate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.commdpi.comoup.com PAPS is synthesized in the cell from inorganic sulfate and adenosine-5'-triphosphate (B57859) (ATP) in a two-step enzymatic reaction catalyzed by PAPS synthase (PAPSS). mdpi.comoup.com This synthesis is considered the rate-limiting step in most sulfation reactions, making the availability of PAPS a critical factor. mdpi.comnih.gov

In the sulfation of serotonin, the SULT1A3 enzyme binds both serotonin (the acceptor substrate) and PAPS (the donor substrate). benchchem.com The enzyme then catalyzes the transfer of the sulfonyl group (SO₃⁻) from PAPS to the 5-hydroxyl group of serotonin. oup.com This reaction yields the sulfonated product, serotonin O-sulfate, and the byproduct 3'-phosphoadenosine-5'-phosphate (PAP), which is subsequently released from the enzyme. oup.comresearchgate.net The addition of the highly soluble sulfonate group increases the water solubility of serotonin, facilitating its excretion and effectively terminating its biological activity. benchchem.com

Regulation of Serotonin Sulfotransferase Activity

The activity of serotonin sulfotransferases is not constant but is regulated by several factors, including enzyme kinetics, genetic variations, and the availability of necessary co-substrates. These regulatory mechanisms ensure that serotonin metabolism is appropriately controlled to maintain homeostasis.

The catalytic efficiency of SULT enzymes is influenced by several classic biochemical factors. harpercollege.edusolubilityofthings.com These include:

pH and Temperature : Like most enzymes, SULTs have an optimal pH and temperature at which their activity is maximal. Deviations from these optima can lead to a significant reduction in catalytic rate. harpercollege.edu For in vitro assays with SULT1A3, a pH of 7.4 and a temperature of 37°C are typically used. benchchem.com

Enzyme Concentration : The rate of reaction is directly proportional to the concentration of the SULT enzyme, provided that the substrate and PAPS are not limiting. harpercollege.edu

Product Inhibition : The desulfated product of the reaction, PAP, can act as a competitive inhibitor by binding to the enzyme's active site, which can slow down the catalytic cycle. researchgate.net

Significant interindividual variability in SULT activity can be attributed to genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in the SULT genes. nih.govresearchgate.net SNPs have been identified for several SULT genes, including SULT1A1 and SULT1A3. nih.gov These genetic variations can result in amino acid substitutions that alter the enzyme's catalytic activity, stability, or substrate affinity. researchgate.net

For example, several polymorphic variants have been identified for SULT1A1, such as SULT1A12, which results in an arginine to histidine substitution (R213H) and is associated with lower catalytic activity and reduced thermal stability compared to the wild-type enzyme (SULT1A11). researchgate.net Similarly, at least four nonsynonymous SNPs have been reported for the SULT1A3/1A4 genes, which may lead to different enzyme activities. oup.com

These genetic differences have significant research implications. They can help explain why individuals may metabolize neurotransmitters and drugs differently, potentially influencing susceptibility to certain conditions or responses to treatments. nih.gov For instance, studies have investigated the association between SULT polymorphisms and conditions where serotonin metabolism is implicated. researchgate.netbohrium.com However, in one extensive study on individuals with Autism Spectrum Disorder (ASD), which is often associated with hyperserotonemia, analysis of the SULT1A genes did not reveal an association between copy number variations or SNPs and PST activity, blood serotonin levels, or the risk of ASD. bohrium.com This suggests that while polymorphisms can affect enzyme function, other factors likely contribute to the observed metabolic differences in complex disorders. bohrium.com

| Gene | Polymorphism | Amino Acid Change | Reported Functional Effect | Reference |

|---|---|---|---|---|

| SULT1A1 | SULT1A12 | Arg213His (R213H) | Lower catalytic activity and reduced thermostability. | researchgate.net |

| SULT1A1 | SULT1A13 | Met223Val (M223V) | Altered enzyme activity. | researchgate.net |

| SULT1A3/1A4 | Multiple SNPs | e.g., p.P101L, p.R144C | Associated with differential enzyme activity. | oup.compsu.edu |

Comparative Enzymology of Serotonin Sulfation Across Species

The enzymatic O-sulfation of serotonin is a critical metabolic pathway that modulates the biological activity of this key neurotransmitter. This process is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs), which transfer a sulfuryl group from the universal donor molecule 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to serotonin's hydroxyl group. benchchem.comoup.com The expression, substrate specificity, and activity of these enzymes exhibit significant variation across different species, leading to distinct patterns of serotonin metabolism. oup.com

In humans, the cytosolic SULT family consists of at least 13 members. nih.govplos.org Extensive research has identified SULT1A3 as the primary isoenzyme responsible for the sulfation of monoamine neurotransmitters, including serotonin and dopamine. plos.orgnih.govoup.com This enzyme, sometimes referred to as dopamine sulfotransferase, is highly expressed in the human brain and plays a crucial role in regulating neurotransmitter homeostasis. plos.orgnih.gov Systematic studies evaluating various human SULTs have confirmed the predominant role of SULT1A3 in this process. nih.gov Other isoforms such as SULT1A1, SULT1E1, and SULT4A1 are also present in the human brain, but their contribution to direct serotonin sulfation is less significant compared to SULT1A3. plos.orgoup.com SULT1A1, for instance, is primarily involved in metabolizing phenolic xenobiotics and iodothyronines. oup.com

The enzymatic landscape of serotonin sulfation differs notably in other species. A significant evolutionary distinction exists between primates and other mammals; most non-primate mammals possess a single member of the SULT1A subfamily, SULT1A1, whereas primates have a more diverse array of SULT1A enzymes. oup.com This divergence suggests different capacities and regulations for metabolizing phenolic compounds like serotonin.

In rodents, such as mice, studies have focused on phenol sulfotransferases (PSTs), demonstrating that variations in their activity directly impact blood serotonin levels. dntb.gov.ua While mice have a reported 21 SULT genes, the specific kinetics of serotonin sulfation are a subject of ongoing research. oup.com

Invertebrate species show even greater differences. In the migratory locust (Locusta migratoria), the sulfation pathway is integral to behavioral plasticity, with notable differences in the activity of PAPS synthase (the enzyme that creates the PAPS donor molecule) between its solitary and gregarious phases. nih.gov While dopamine has been clearly identified as a major substrate for sulfation in the locust brain, influencing aggregative behavior, the specific role and regulation of serotonin sulfation appear to be more species-specific within insects. nih.govoup.com

Research in the fruit fly, Drosophila melanogaster, has identified four cytosolic SULT homologs (dmST1-4). tandfonline.com However, when these enzymes were expressed and tested, they showed high sulfating activity toward other phenolic compounds but demonstrated no discernible activity toward serotonin, indicating a different metabolic priority for this substrate in this species. tandfonline.com

This comparative analysis highlights the species-specific nature of serotonin sulfation, which is rooted in the evolution and differential expression of the SULT enzyme superfamily.

Data Table: Comparative Activity of Sulfotransferase Isozymes on Serotonin

| Species | Primary SULT Isoenzyme(s) for Serotonin | Research Findings | Citation(s) |

| Human | SULT1A3 | Predominantly responsible for serotonin and other monoamine sulfation in the brain and other tissues. | plos.orgnih.govnih.gov |

| SULT1A1 | Present in the brain and shows some sulfating activity, but is less specific for serotonin compared to SULT1A3. | plos.orgoup.com | |

| Mouse | Phenol Sulfotransferases (PSTs) | Variations in PST activity have been shown to correlate with significant variations in blood serotonin levels. | dntb.gov.ua |

| Locust (Locusta migratoria) | To Be Determined | Sulfation of neurotransmitters (notably dopamine) is active and linked to behavioral phases; serotonin's role in this pathway is less defined. | nih.govoup.com |

| Fruit Fly (Drosophila melanogaster) | None Identified | Recombinant SULT homologs (dmST1, 3, 4) showed no sulfating activity towards serotonin as a substrate. | tandfonline.com |

Metabolic Pathways and Distribution of Serotonin O Sulfate

Presence and Quantification in Biological Fluids

The measurement of serotonin (B10506) O-sulfate in accessible biological fluids like cerebrospinal fluid, plasma, and urine is a key area of research for understanding serotonin metabolism.

Serotonin O-sulfate has been identified in human cerebrospinal fluid (CSF), with its presence suggesting a role in central nervous system (CNS) serotonin metabolism. frontiersin.org Studies utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have enabled the direct analysis of intact serotonin O-sulfate and other related metabolites in CSF without the need for hydrolysis, providing more reliable data. plos.orgnih.gov In ventriculocisternal perfusion studies in monkeys, it was observed that serotonin O-sulfate in the perfusates originated from the CNS, as it could not be detected in the plasma under normal conditions. nih.gov The amount of sulfated amines, including serotonin O-sulfate, in human CSF has been found to greatly exceed the quantity of free amines. frontiersin.org For instance, one study identified serotonin O-sulfate in a pooled lumbar CSF sample at a low concentration. plos.org Furthermore, the metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), was found in its sulfated form (5-HIAA-S) in human brain microdialysis samples at concentrations of 380–550 nM. plos.orgnih.gov This indicates that sulfonation is a significant metabolic pathway for serotonin in the human brain. plos.orgnih.gov

The quantification of serotonin O-sulfate in plasma and serum has been achieved using liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov In a study involving healthy volunteers, basal plasma levels of serotonin O-sulfate were measured. nih.gov These findings represent the first detection of naturally occurring serotonin O-sulfate in the plasma of healthy individuals. nih.gov

A pilot study with four healthy volunteers established a baseline plasma level of serotonin O-sulfate ranging from 0.9 to 2.8 ng/mL. nih.gov In a subsequent phase with nine healthy volunteers, the average basal plasma level was 19.2 ng/mL. nih.gov Following stimulation with a serotonin precursor, 5-hydroxytryptophan (B29612) (5-HTP), the levels of serotonin O-sulfate showed dynamic changes. nih.gov For example, in one subject from the pilot study, the level increased from a baseline of 1.2 ng/mL to 22.6 ng/mL one hour after stimulation. nih.gov However, in the larger study phase, a decrease in the average level to 15.7 ng/mL was observed one hour post-stimulation, with individual responses varying. nih.gov

Plasma Serotonin O-Sulfate Levels in Healthy Volunteers

| Study Phase | Number of Subjects | Measurement Time | Concentration (ng/mL) |

|---|---|---|---|

| Pilot Study | 4 | Basal | 0.9 - 2.8 |

| Pilot Study (Subject 1) | 1 | Basal | 1.2 |

| Pilot Study (Subject 1) | 1 | 1h post-5-HTP | 22.6 |

| Main Study | 9 | Basal | 19.2 (average) |

| Main Study | 9 | 1h post-5-HTP | 15.7 (average) |

The urinary excretion of serotonin O-sulfate has been investigated as a potential indicator of serotonin metabolism. In laboratory animals, significant amounts of serotonin O-sulfate are excreted after the administration of large doses of serotonin. nih.gov However, in healthy humans given oral loads of serotonin, this metabolite was not detected in the urine, which may be due to the insensitivity of the methods used at the time. nih.gov In contrast, serotonin O-sulfate has been quantified in the urine of patients with carcinoid tumors, which are known to overproduce serotonin. nih.gov The primary metabolite of serotonin excreted in urine is 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.orgresearchgate.net The sulfated form of melatonin (B1676174), a derivative of serotonin, specifically 6-hydroxymelatonin (B16111) sulphate, is a major urinary metabolite and is considered a good index of melatonin synthesis. jpp.krakow.pl

Tissue and Organ Distribution of Serotonin O-Sulfate

The distribution of serotonin O-sulfate extends to various tissues and organs, reflecting the widespread presence and metabolic activity of serotonin throughout the body.

The formation of serotonin O-sulfate occurs in human brain tissues, highlighting its role in serotonergic signaling and metabolism within the CNS. benchchem.com Advanced analytical techniques have allowed for the direct measurement of intact serotonin O-sulfate and its related metabolites in human brain microdialysis samples. plos.orgnih.govnih.gov In a study of patients with acute brain injuries, the sulfated metabolite of 5-HIAA (5-HIAA-S) was found in brain microdialysates at concentrations ranging from 380 to 550 nM, while the parent compound 5-HIAA was present at 90-110 nM. plos.orgnih.gov This suggests that sulfonation is a more prominent metabolic pathway than glucuronidation in the human brain. plos.orgnih.govnih.gov The presence of sulfotransferase enzymes, such as SULT1A3, which is primarily responsible for monoamine metabolism, has been confirmed in the human brain. plos.orgnih.gov

A significant portion of the body's serotonin, over 90%, is located in the gastrointestinal (GI) tract, where it is synthesized by enterochromaffin cells. nih.govnih.govmdpi.comfrontiersin.org In the periphery, serotonin plays a crucial role in regulating gut motility. benchchem.comnih.gov While direct measurements of serotonin O-sulfate in the GI tract are not extensively detailed in the provided context, the high concentration of its precursor, serotonin, suggests local metabolic activity.

Blood platelets are another major peripheral storage site for serotonin. ahajournals.orgresearchgate.nethercare.se Platelets take up serotonin from the bloodstream via the serotonin transporter (SERT) and store it in dense granules. frontiersin.orgresearchgate.net Upon activation, platelets release serotonin. researchgate.net The concentration of serotonin in platelets is significantly higher than in plasma. hercare.se While specific levels of serotonin O-sulfate within platelets are not provided, the presence of serotonin suggests that platelets are involved in the systemic transport and potential metabolism of serotonin.

The pineal gland is the primary site of melatonin synthesis, a process in which serotonin serves as a precursor. researchgate.netwikipedia.orgoup.comnih.gov Serotonin is converted to N-acetylserotonin and then to melatonin. nih.gov The pineal gland contains a high concentration of serotonin. oup.com It has been proposed that the pineal gland delivers sulfated melatonin to the brain. scirp.org While the direct sulfation of serotonin within the pineal gland is not explicitly detailed, the presence of sulfotransferase enzymes and the production of sulfated melatonin suggest that sulfation is an important metabolic process in this gland. scirp.org

Interplay with Other Serotonin Catabolic Pathways (e.g., Monoamine Oxidase Pathway)

The metabolic fate of serotonin (5-hydroxytryptamine, 5-HT) in the body is primarily determined by the activity of competing enzymatic pathways. While several routes exist for its breakdown, the two principal catabolic pathways are oxidative deamination, mediated by monoamine oxidase (MAO), and sulfoconjugation, mediated by sulfotransferases (SULTs). nih.govplos.org The interplay between these pathways dictates the levels of serotonin and its various metabolites.

A quantitatively minor, yet significant, catabolic pathway for serotonin is sulfation, which results in the formation of serotonin O-sulfate (5-HT-O-SO₄). nih.gov This reaction is catalyzed by phenol (B47542) sulfotransferases (PSTs), a family of enzymes also known as SULTs. nih.gov Specifically, SULT1A3 is recognized for its role in the metabolism of monoamines. nih.gov This sulfoconjugation process enhances the water solubility of serotonin, facilitating its excretion, and effectively terminates its biological activity.

The MAO and SULT pathways are in direct competition for their common substrate, serotonin. The relative contribution of each pathway can be influenced by several factors, including the tissue-specific expression and activity of the respective enzymes. nih.gov For instance, while MAO-A is abundant in the liver and central nervous system, SULTs are also expressed in these and other tissues like the intestine and kidneys. frontiersin.orgnih.gov

Research suggests that under normal physiological conditions, the MAO pathway predominates. However, the sulfation pathway plays a crucial role that may become more prominent under specific circumstances. For example, studies in individuals with autism spectrum disorders (ASD) associated with hyperserotonemia (elevated blood serotonin) have pointed towards decreased phenol sulfotransferase activity. nih.gov This finding suggests that a compromised sulfation pathway could contribute to an overload of the primary MAO pathway, leading to elevated systemic serotonin levels. nih.gov About 10% of serotonin in human blood platelets is estimated to be sulfoconjugated. nih.gov

The end products of these competing pathways can be measured in various biological fluids. Studies analyzing human cerebrospinal fluid (CSF) have successfully quantified serotonin, its MAO-pathway metabolite 5-HIAA, and the sulfation product, serotonin O-sulfate. plos.org The findings indicate that while 5-HIAA is the most abundant metabolite, its sulfated form, 5-HIAA sulfate (B86663), is also present in significant concentrations, suggesting that sulfation is a relevant metabolic step for both serotonin and its primary metabolite. plos.orgnih.gov

Table 1: Comparison of Major Serotonin Catabolic Pathways

| Feature | Monoamine Oxidase (MAO) Pathway | Sulfotransferase (SULT) Pathway |

|---|---|---|

| Primary Enzyme | Monoamine Oxidase A (MAO-A) nih.gov | Phenol Sulfotransferases (e.g., SULT1A3) nih.gov |

| Primary Metabolite | 5-Hydroxyindoleacetic acid (5-HIAA) frontiersin.org | Serotonin O-sulfate (5-HT-O-SO₄) nih.gov |

| Relative Role | Major catabolic pathway nih.gov | Minor catabolic pathway nih.gov |

| Cofactor/Co-substrate | Flavin adenine (B156593) dinucleotide (FAD) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Cellular Location | Outer mitochondrial membrane pnas.org | Cytosol dntb.gov.ua |

Table 2: Research Findings on Serotonin and Metabolite Concentrations in Human CSF

| Compound | Concentration Range (nM) in CSF | Associated Metabolic Pathway |

|---|---|---|

| 5-HIAA | 35–1400 nM plos.org | Monoamine Oxidase Pathway |

| 5-HIAA-Sulfate | 86–390 nM plos.org | Monoamine Oxidase & Sulfation |

| Serotonin-O-Sulfate | Low concentration (detected in one sample) plos.org | Sulfation Pathway |

Research on Biological Roles and Physiological Implications of Serotonin O Sulfate

Role in Serotonin (B10506) Inactivation and Clearance Mechanisms

The sulfation of serotonin is recognized as a significant pathway for its inactivation and subsequent clearance from the body. This biotransformation process is catalyzed by sulfotransferase enzymes, which conjugate a sulfonate group to the hydroxyl group of serotonin. This modification increases the water solubility of the molecule, facilitating its excretion.

Animal studies have demonstrated that serotonin O-sulfate is a final product of serotonin catabolism that is rapidly eliminated from the organism. frontiersin.org Research in rat liver systems has confirmed the formation of serotonin O-sulfate, highlighting the liver as a key site for this metabolic process. nih.gov While early studies in humans did not detect serotonin O-sulfate in urine under normal conditions, it was identified in the urine of patients with carcinoid tumors, which are characterized by excessive serotonin production. frontiersin.org More recent and sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the quantification of serotonin O-sulfate in human plasma, opening new avenues for studying its role in serotonin metabolism in healthy individuals. frontiersin.orgnih.gov

The process of sulfoconjugation is not unique to serotonin; it is a common metabolic pathway for various biogenic amines, including catecholamines like dopamine (B1211576), epinephrine, and norepinephrine (B1679862). nih.gov The efficiency of this process can be influenced by genetic variations in the sulfotransferase enzymes, which can lead to differential metabolism of these neurotransmitters among individuals. nih.gov

Insights into Serotonin Bioavailability and Homeostasis

Peripheral serotonin, which accounts for the vast majority of the body's serotonin, is involved in a wide array of functions, including the regulation of glucose and lipid metabolism. frontiersin.org The intricate control of serotonin signaling is highlighted by the diverse effects mediated by its various receptors and the complex interplay between central and peripheral serotonin systems. frontiersin.orgnih.gov The sulfation pathway contributes to this regulation by providing a mechanism to terminate serotonin's actions and prevent its excessive accumulation.

Research has increasingly focused on the therapeutic potential of targeting serotonin pathways for metabolic diseases. frontiersin.org A thorough understanding of all aspects of serotonin metabolism, including the sulfation pathway, is therefore crucial for the development of effective and targeted therapies.

Investigation of its Indirect Modulatory Effects on Serotonergic Neurotransmission

While serotonin O-sulfate is considered an inactive metabolite, the process of sulfation itself has indirect effects on serotonergic neurotransmission. By controlling the levels of available serotonin, the sulfation pathway can influence the activation of the 14 known subtypes of serotonin receptors. nih.govyoutube.com These receptors are involved in a vast range of physiological and behavioral processes. nih.gov

The enhancement of serotonergic neurotransmission through mechanisms like the blockade of serotonin transporters by selective serotonin reuptake inhibitors (SSRIs) is a cornerstone of treatment for various psychiatric disorders. nih.gov Conversely, the efficiency of serotonin inactivation pathways, such as sulfation, can impact the duration and intensity of serotonergic signaling.

Studies on the genetic variations of sulfotransferase enzymes have shown that differences in sulfating activity can affect the metabolism of serotonin. nih.gov This suggests that individual differences in the capacity to sulfate (B86663) serotonin could contribute to variations in serotonergic function and potentially influence susceptibility to conditions related to serotonin dysregulation.

Research into Specific Physiological Contexts

The role of serotonin and its metabolic pathways, including sulfation, is being investigated in various specific physiological contexts, revealing the broad influence of this neurotransmitter system.

The serotonergic system is deeply intertwined with the regulation of circadian rhythms, the body's internal 24-hour clock. nih.govresearchgate.net Serotonin modulates the response of the central circadian pacemaker, the suprachiasmatic nucleus (SCN), to both light and non-light cues. unesp.brresearchgate.net In fruit flies, for example, serotonin has been shown to decrease the body's sensitivity to light, and serotonin levels fluctuate with light and dark exposure, suggesting a role in maintaining circadian rhythm. sciencedaily.com

Given that serotonin levels are critical for the proper functioning of the circadian system, metabolic pathways that regulate serotonin availability, such as sulfation, are likely to have an indirect impact. By contributing to the clearance of serotonin, the sulfation pathway helps to ensure the appropriate temporal signaling required for robust circadian rhythms.

Invertebrate models have provided valuable insights into the role of serotonin in feeding and hunger. nih.gov Serotonin is a key modulator of feeding behavior in many invertebrate species, where it can influence both hunger and satiety signals. frontiersin.orgresearchgate.net

A notable study in the sea slug Pleurobranchaea californica found that levels of both serotonin and its metabolite, serotonin O-sulfate, in specific feeding-related neurons were significantly higher in hungry animals compared to their satiated counterparts. nih.gov This finding directly implicates serotonin O-sulfate in the physiological processes related to hunger and satiety in this model organism, suggesting that the sulfation pathway is actively engaged and may play a role in the regulation of feeding-related neural circuits.

| Model Organism | Finding | Implication for Serotonin O-Sulfate |

| Pleurobranchaea californica (Sea Slug) | Levels of serotonin and serotonin O-sulfate are higher in the metacerebral giant neurons of hungry animals compared to satiated ones. nih.gov | Suggests a direct involvement of the serotonin sulfation pathway in the regulation of hunger and satiety signals at the neuronal level. |

| Drosophila melanogaster (Fruit Fly) | Serotonin modulates the response to light and its levels are affected by light-dark cycles. sciencedaily.com | Indirectly suggests that metabolic pathways like sulfation, which regulate serotonin levels, are important for maintaining normal circadian function. |

Studies on Impaired Sulfation Metabolism in Experimental Models

Research into the consequences of impaired sulfation metabolism has provided further evidence for the importance of this pathway in regulating biogenic amine levels. In locusts, for instance, the sulfation of dopamine, another monoamine neurotransmitter, has been shown to be crucial for regulating aggregative behavior. nih.gov Pharmacological or genetic disruption of the sulfation process led to significant behavioral changes. nih.gov While this study focused on dopamine, it highlights the general importance of sulfation in modulating neurotransmitter signaling and behavior.

In the context of human health, deficient activity of phenol (B47542) sulfotransferases, the enzymes responsible for serotonin sulfation, has been associated with hyperserotonemia (elevated blood serotonin levels) in individuals with autism spectrum disorders. researchgate.net This finding strongly suggests that impaired sulfation can lead to an accumulation of serotonin, demonstrating the critical role of this pathway in maintaining serotonin homeostasis. Studies in mice have further confirmed that variations in sulfotransferase activity are associated with marked changes in blood serotonin levels. researchgate.net

| Experimental Model | Intervention/Observation | Finding | Relevance to Serotonin O-Sulfate |

| Locusts | Genetic or pharmacological inhibition of sulfotransferase activity. nih.gov | Disruption of dopamine sulfation led to changes in social behavior. nih.gov | Provides a model for how impaired sulfation of a monoamine neurotransmitter can have significant behavioral consequences. |

| Humans with Autism Spectrum Disorder | Measurement of phenol sulfotransferase (PST) activity and blood serotonin levels. researchgate.net | Deficient PST activity was strongly associated with hyperserotonemia. researchgate.net | Directly links impaired serotonin sulfation to elevated serotonin levels, underscoring the pathway's importance in human serotonin homeostasis. |

| Mice | Genetic or pharmacologic modulation of PST activities. researchgate.net | Variations in PST activity were associated with marked variations in blood serotonin. researchgate.net | Corroborates the findings in humans and provides an experimental model to further study the impact of impaired serotonin sulfation. |

Serotonin Sulfation Deficiencies in Animal Models

Animal models with targeted genetic modifications have provided valuable insights into the physiological role of serotonin sulfation. A key model in this area of research is the Sult1a1 knockout (ko) mouse, which lacks the gene encoding for a major phenol sulfotransferase.

In a study investigating the relationship between phenol sulfotransferase (PST) activities and serotonin levels, it was demonstrated that both genetic and pharmacological inhibition of sulfotransferase in mice led to a significant increase in whole-blood serotonin levels nih.gov. This finding directly implicates the sulfation pathway in the regulation of circulating serotonin concentrations. Mice devoid of the endogenous Sult1a1 gene exhibited elevated serotonemia, underscoring the importance of this specific sulfotransferase in serotonin metabolism nih.gov.

These results from animal models suggest that deficiencies in serotonin sulfation can lead to an accumulation of serotonin, which may have widespread physiological effects. The Sult1a1 knockout mouse serves as a crucial tool for exploring the downstream consequences of impaired serotonin sulfation on various organ systems and behavioral phenotypes.

| Animal Model | Genetic Modification | Key Finding | Reference |

|---|---|---|---|

| Mouse | Sult1a1 knockout (ko) | Increased whole-blood serotonin levels upon genetic or pharmacological inhibition of sulfotransferase. | nih.gov |

Associations with Altered Serotonin Levels in Research Conditions (e.g., hyperserotonemia in specific genetic models)

Hyperserotonemia, or elevated blood serotonin levels, is a condition observed in various research models, providing further context for the importance of serotonin metabolism. While not a direct model of sulfation deficiency, the serotonin transporter (SERT)-deficient mouse (Slc6a4 knockout) is a well-established genetic model that exhibits significant alterations in serotonin homeostasis, including hyperserotonemia.

SERT-deficient mice, particularly those homozygous for the knockout allele (Slc6a4 -/-), display gene-proportionate increases in extracellular fluid serotonin concentrations, with levels being 3- to 6-fold higher than in wild-type mice grantome.com. These mice also show a marked deficit in intracellular, releasable serotonin and have significantly increased serotonin synthesis and turnover in the brain grantome.com.

The hyperserotonemia in these animals is a consequence of impaired serotonin reuptake from the synaptic cleft and extracellular space. While the primary defect is in the transporter protein, the resulting systemic increase in serotonin levels places a greater demand on metabolic pathways, including sulfation, to clear the excess neurotransmitter. Studies in these models can, therefore, indirectly inform on the capacity and potential saturation of the serotonin sulfation pathway under conditions of serotonin excess.

| Genotype | Extracellular Serotonin Levels (vs. Wild-Type) | Intracellular Serotonin | Serotonin Synthesis & Turnover | Reference |

|---|---|---|---|---|

Slc6a4 +/- (Heterozygous) | ~3-fold increase | - | Unchanged | grantome.com |

Slc6a4 -/- (Homozygous) | ~6-fold increase | Marked deficit | Significantly increased | grantome.com |

Comparative Analysis with Glucuronidation Pathway of Monoamines

In addition to sulfation, glucuronidation is another major phase II metabolic pathway for monoamines like serotonin. Both processes involve the conjugation of the parent molecule with a hydrophilic moiety to facilitate its excretion. However, the two pathways exhibit differences in their kinetics, tissue distribution, and the specific enzymes involved.

Glucuronidation of serotonin is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified serotonin as a substrate for UGT1A6 nih.govnih.gov. In contrast, sulfation is mediated by sulfotransferases (SULTs).

A study analyzing intact glucuronides and sulfates of serotonin and dopamine in rat brain microdialysates provided direct comparative data. In this study, serotonin-glucuronide was detected for the first time in the rat brain, and its concentration (1.0-1.7 nM) was found to be up to 2.5 times higher than that of free serotonin (0.4-2.1 nM) nih.gov. This suggests that in the rat brain, glucuronidation may be a more prominent pathway for serotonin conjugation than previously thought. The same study also detected sulfated metabolites of the acidic metabolites of serotonin and dopamine, but not their glucuronidated forms nih.gov.

The relative importance of sulfation versus glucuronidation can vary depending on the tissue and species. For instance, in the human liver and kidney, serotonin glucuronidation follows Michaelis-Menten kinetics, with Km values similar to that of recombinant UGT1A6 nih.gov. However, in the human intestine, the kinetics fit a Hill equation, suggesting the involvement of other UGT1A isoforms nih.gov. In rats, serotonin glucuronidation kinetics are monophasic in the kidney but biphasic in the liver and intestine nih.gov. These tissue- and species-specific differences highlight the complexity of serotonin metabolism and the interplay between the sulfation and glucuronidation pathways.

| Metabolite | Concentration Range (nM) | Ratio to Free Serotonin | Reference |

|---|---|---|---|

| Free Serotonin | 0.4 - 2.1 | - | nih.gov |

| Serotonin-glucuronide | 1.0 - 1.7 | Up to 2.5 times higher | nih.gov |

Advanced Analytical Methodologies for Serotonin O Sulfate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of serotonin (B10506) O-sulfate, enabling its separation from a complex mixture of biological components prior to detection. The choice of technique is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of serotonin and its metabolites. tandfonline.com For serotonin O-sulfate, HPLC methods are often coupled with various detectors to achieve quantification in biological samples like plasma and brain tissue. tandfonline.comnih.govhelsinki.fi

Early HPLC methods for related compounds sometimes faced challenges with sensitivity and specificity, which led to the exploration of more advanced detection modes. frontiersin.org Modern HPLC approaches for serotonin O-sulfate often utilize reversed-phase columns, such as C18, to separate the analyte from other molecules. tandfonline.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an acid such as formic acid, is optimized to achieve efficient separation. tandfonline.comnih.gov One study detailed an HPLC method where the mobile phase consisted of 0.05% formic acid and acetonitrile in a 90:10 (v/v) ratio, with a flow rate of 1 mL/min, achieving good separation within 10 minutes. tandfonline.com

A significant advancement in the HPLC analysis of serotonin O-sulfate has been the use of Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov HILIC is particularly advantageous for retaining and separating polar compounds like serotonin O-sulfate. In one validated method, a Waters Acquity BEH HILIC column (1.7 μm, 2.1 × 100 mm) was used with a gradient elution. nih.gov The mobile phase consisted of acetonitrile (phase A) and a 0.1% formic acid aqueous solution (phase B), with a flow rate of 0.2 mL/min. nih.gov This HILIC-based method demonstrated a linear relationship between the concentration of serotonin O-sulfate (10–225 ng/mL) and the mass spectral signal, with a correlation coefficient greater than 0.98. nih.gov

Table 1: HPLC Method Parameters for Serotonin O-Sulfate Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | Waters Acquity BEH HILIC (1.7 μm, 2.1 × 100 mm) | nih.gov |

| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in water | nih.gov |

| Gradient | 0 min: 85% A2.5 min: 55% A3 min: 55% A4 min: 85% A5 min: 85% A | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. plos.orgnih.gov UPLC has been successfully applied to the simultaneous determination of serotonin, its metabolites, and their sulfate (B86663) and glucuronide conjugates in complex biological matrices like human brain microdialysis and cerebrospinal fluid (CSF) samples. plos.orgnih.govresearchgate.net

A key advantage of UPLC is its ability to provide high separation resolution for various analytes, including the separation of regioisomers such as dopamine-3-O-sulfate and dopamine-4-O-sulfate. plos.orgnih.gov This high resolution is crucial for accurately identifying and quantifying specific metabolites. In a notable study, a UPLC-MS/MS method was developed using a pentafluorophenylpropyl column, which offered good retention and separation of the polar metabolites from inorganic salts present in the sample matrix. plos.org This method allowed for the direct analysis of intact phase II metabolites, including serotonin O-sulfate, without the need for hydrolysis, providing more reliable results. plos.orgnih.gov

The enhanced sensitivity of UPLC is also a major benefit. The limits of detection (LODs) for serotonin O-sulfate and other related compounds in the positive ion mode were reported to be in the range of 0.02–0.40 nM. plos.orgsemanticscholar.org This level of sensitivity is essential for detecting the low concentrations of these metabolites often found in biological samples. plos.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful separation technique that has been utilized for the analysis of neurotransmitters and their metabolites, including serotonin O-sulfate. frontiersin.org CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high electric field. It offers advantages such as high separation efficiency, small sample volume requirements, and rapid analysis times. iastate.edu

While gas chromatography (GC) requires derivatization for analyzing neurotransmitters, CE can often analyze these compounds directly. frontiersin.org For serotonin O-sulfate, CE has been mentioned as a suitable analytical method, particularly when coupled with sensitive detection techniques. psu.edu Although less commonly reported in recent literature for serotonin O-sulfate compared to LC-MS methods, CE remains a viable technique, especially for separating highly sulfated compounds. psu.edu

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the detection and quantification of serotonin O-sulfate due to its unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides a robust analytical platform for complex biological samples.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like serotonin O-sulfate. nih.govresearchgate.net It allows the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. ESI can be operated in both positive and negative ion modes, and the choice depends on the analyte's chemical properties.

For serotonin O-sulfate, ESI in the positive ion mode (ESI+) is commonly used, where it typically forms a protonated molecular ion [M+H]⁺. nih.govnih.govresearchgate.netbenchchem.com However, the electrospray ionization of serotonin O-sulfate has been noted to be weak. nih.gov In the positive ion mode, the full mass spectrum of serotonin O-sulfate shows the molecular ion [M+H]⁺ at an m/z of 257. nih.govresearchgate.net Other adducts, such as a sodium adduct [M+Na]⁺ at m/z 279, may also be observed. researchgate.net

Negative ion mode ESI can also be effective for sulfated compounds. In a broader study of dopamine (B1211576) and serotonin metabolites, negative ion mode provided better ionization efficiency for some sulfated species. plos.orgnih.gov The selection of the ionization mode is a critical step in method development to achieve the best possible signal intensity for the target analyte. plos.org

Tandem Mass Spectrometry (MS/MS) Approaches (e.g., SRM)

Tandem Mass Spectrometry (MS/MS) significantly enhances the specificity of detection by performing two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the [M+H]⁺ of serotonin O-sulfate) is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This process provides a unique fragmentation pattern that serves as a fingerprint for the analyte, greatly reducing interferences from the sample matrix.

A common MS/MS approach used for quantification is Selected Reaction Monitoring (SRM), also referred to as Multiple Reaction Monitoring (MRM). tandfonline.comnih.govnih.govresearchgate.net In SRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for the analyte of interest. For serotonin O-sulfate, a common fragmentation pathway in positive ion mode involves the loss of sulfuric acid, resulting in a prominent product ion at m/z 160. nih.govresearchgate.net Another observed fragmentation is the loss of ammonia, leading to an ion at m/z 240. nih.govresearchgate.net

One study reported using the combined signal from two transitions, 257 → 160 and 240 → 160, for quantification to improve sensitivity due to the weak ionization of serotonin O-sulfate. nih.gov The specificity of the MRM method is confirmed by comparing the chromatograms of spiked plasma samples with those of blank plasma and pure water, ensuring that the detected peak corresponds to serotonin O-sulfate. nih.gov

Table 2: MS/MS Parameters for Serotonin O-Sulfate Analysis

| Compound | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Serotonin O-sulfate | 257 → 160 | 20 | 19 | nih.gov |

The development and validation of these advanced analytical methods have been crucial in enabling the accurate measurement of serotonin O-sulfate in biological fluids. nih.govplos.orgnih.gov This has opened new avenues for research into the metabolic pathways of serotonin and the potential role of its sulfated metabolite in various physiological and pathological conditions. nih.govsigmaaldrich.com

Method Validation and Performance Characteristics in Research Settings

The reliability of any quantitative data in scientific research hinges on the rigorous validation of the analytical methods used. For Serotonin O-Sulfate (also known as 5-HT-SO4), researchers have established and validated several methods, primarily centered around liquid chromatography-mass spectrometry (LC-MS), to ensure that the results are both accurate and reproducible. nih.gov These validation processes are critical for establishing a method's performance characteristics within a research context. nih.govcore.ac.uk

Sensitivity, Specificity, and Linearity for Serotonin O-Sulfate Detection

The performance of an analytical method is defined by key parameters, including its sensitivity, specificity, and linearity.

Sensitivity: This refers to the lowest concentration of an analyte that can be reliably detected. For Serotonin O-Sulfate, methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have demonstrated high sensitivity. In studies analyzing human brain microdialysis and cerebrospinal fluid (CSF) samples, the limit of detection (LOD) for Serotonin O-Sulfate was found to be between 0.02 and 0.40 nM. core.ac.ukplos.org Another LC-MS method developed for human plasma reported an optimal detection limit of 26.5 ng/mL. nih.gov

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. nih.gov In the context of Serotonin O-Sulfate analysis, tandem mass spectrometry (MS/MS) provides high specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), analysts can ensure they are measuring only Serotonin O-Sulfate. nih.govresearchgate.net For instance, the ion transition (257 >> 160) + (240 >> 160) has been used for quantitative analysis. nih.gov The specificity is often confirmed by comparing chromatograms of spiked samples, blank matrix samples (e.g., plasma without the analyte), and pure water; the absence of a peak at the specific retention time in the blank samples indicates good specificity. nih.govcore.ac.ukplos.orgfrontiersin.org

Linearity: Linearity describes the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A validated LC-MS method for human plasma demonstrated a linear relationship for Serotonin O-Sulfate in the concentration range of 10 to 225 ng/mL, with a calibration curve correlation coefficient (r) of greater than 0.98. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for brain and CSF samples showed excellent linearity, with correlation coefficients (r²) greater than 0.996. core.ac.ukplos.org

Table 1: Method Performance Characteristics for Serotonin O-Sulfate Detection

| Parameter | Method | Matrix | Finding | Source(s) |

| Sensitivity (LOD) | UPLC-MS/MS | Brain Microdialysates, CSF | 0.02–0.40 nM | core.ac.ukplos.org |

| Sensitivity (LOD) | LC-MS | Human Plasma | 26.5 ng/mL | nih.gov |

| Specificity | LC-MS/MS (MRM) | Human Plasma | Specific ion transitions (257 >> 160, 240 >> 160) used to distinguish analyte from matrix components. | nih.govresearchgate.net |

| Specificity | UPLC-MS/MS | Ringer's Solution (Blank) | No analyte peaks observed in blank samples, indicating no memory effects. | core.ac.ukplos.org |

| Linearity | LC-MS | Human Plasma | Linear range of 10–225 ng/mL with a correlation coefficient (r) > 0.98. | nih.govresearchgate.net |

| Linearity | UPLC-MS/MS | Ringer's Solution | Good linearity with a correlation coefficient (r²) > 0.996. | plos.org |

Sample Preparation Strategies for Diverse Biological Matrices

The accurate analysis of Serotonin O-Sulfate is highly dependent on the sample preparation strategy, which must be tailored to the specific biological matrix being studied. The goal is to extract the analyte, remove interfering substances like proteins and phospholipids, and concentrate the sample for optimal detection. nih.govmdpi.com

Plasma: A common method for human plasma involves a "protein crash" followed by solid-phase extraction (SPE). nih.gov In this procedure, plasma proteins are first precipitated using an organic solvent like acetonitrile containing 1% formic acid. nih.gov After centrifugation to remove the precipitated proteins, the resulting supernatant is loaded onto an SPE cartridge, such as a HybridSPE, which selectively retains the analyte while allowing impurities to be washed away. nih.gov The purified analyte is then eluted and injected into the LC-MS system. nih.gov

Urine: The analysis of urine requires robust sample clean-up to ensure efficient recovery and reproducibility. lenus.ie For serotonin and related compounds, sample preparation can involve protein precipitation followed by an on-line cation exchange clean-up step. lenus.ie For other sulfated metabolites, simple dilution of the urine sample (e.g., ten-fold) followed by filtration may be sufficient before injection, especially when using sensitive LC-MS/MS methods. mdpi.com

Cerebrospinal Fluid (CSF) and Brain Microdialysates: These matrices are often considered "cleaner" than plasma or urine. For the analysis of intact conjugates in CSF and brain microdialysates, samples are typically centrifuged to remove any particulate matter and then directly injected into the UPLC-MS/MS system without extensive extraction procedures. plos.orgnih.gov

Table 2: Sample Preparation Techniques for Serotonin O-Sulfate and Related Analytes

| Biological Matrix | Preparation Strategy | Key Steps | Source(s) |

| Human Plasma | Protein Precipitation & Solid-Phase Extraction (SPE) | 1. Addition of acetonitrile with 1% formic acid. 2. Centrifugation. 3. Loading supernatant onto HybridSPE cartridge. 4. Elution and analysis. | nih.gov |

| Human Plasma | Liquid-Liquid Extraction (LLE) | 1. Extraction with ice-cold acetonitrile containing internal standards. 2. Centrifugation. 3. Supernatant collected for direct injection. | mdpi.com |

| Urine | Dilution and Filtration | 1. Ten-fold dilution of the sample. 2. Filtration. 3. Direct injection. | mdpi.com |

| Urine | Protein Precipitation & Online Clean-up | 1. Protein precipitation. 2. Cation exchange on-line clean-up step. | lenus.ie |

| Brain Microdialysates & CSF | Direct Injection | 1. Centrifugation to remove particulates. 2. Direct injection of the sample into the UPLC-MS/MS system. | plos.orgnih.gov |

Development of Direct Analysis Methods for Intact Conjugates

A significant advancement in the analysis of Serotonin O-Sulfate has been the development of methods that allow for the direct analysis of the intact conjugate. core.ac.ukplos.orgnih.gov Historically, the analysis of sulfated (and glucuronidated) metabolites often involved an indirect approach requiring a hydrolysis step to cleave the conjugate bond, followed by measurement of the parent compound (in this case, serotonin). core.ac.ukplos.org

However, these indirect methods have notable drawbacks. They are not only more time-consuming but, more importantly, they prevent the differentiation between various conjugated forms and their specific isomers. plos.orgacs.org For instance, they cannot distinguish between a sulfate or a glucuronide conjugate, nor can they identify the specific position of the conjugation on the molecule. plos.org

The development of sensitive and selective UPLC-MS/MS methods has enabled the direct and more reliable analysis of intact Serotonin O-Sulfate and other phase II metabolites without the need for hydrolysis. core.ac.ukplos.orgnih.gov These direct methods offer several key advantages:

Preservation of Structural Information: They allow for the unambiguous identification and quantification of the intact sulfated conjugate. core.ac.ukplos.org

Analysis of Regioisomers: Direct analysis makes it possible to separate and quantify regioisomers (isomers that differ in the position of the sulfate group), which is impossible with indirect methods. core.ac.ukplos.orgnih.gov

Increased Reliability: By eliminating the potentially incomplete or variable hydrolysis step, direct analysis provides more accurate quantitative results. core.ac.uk

These direct methods have been successfully applied to identify and quantify several intact glucuronide and sulfate conjugates for the first time in human brain microdialysis and CSF samples, demonstrating that sulfation is a significant metabolic pathway in the human brain. core.ac.ukplos.orgnih.gov The use of techniques like electrospray ionization (ESI) in both positive and negative ion modes allows for optimal ionization efficiency for different classes of metabolites, including Serotonin O-Sulfate. plos.orgnih.govacs.org

Comparative Biochemistry and Evolutionary Perspectives of Serotonin O Sulfation

Occurrence and Metabolic Fate in Invertebrate Systems

The catabolism of serotonin (B10506), a crucial neurotransmitter and hormone, displays remarkable diversity across the animal kingdom. biologists.comnih.govnih.gov While in mammals the primary degradation pathway involves monoamine oxidase (MAO) to produce 5-hydroxyindoleacetic acid (5-HIAA), many invertebrate phyla utilize alternative routes, including sulfation. biologists.comroyalsocietypublishing.org The study of these pathways in invertebrates provides valuable insights into the evolutionary origins and functional significance of serotonin metabolism.

Studies in Marine Mollusks (e.g., Aplysia californica, Pleurobranchaea californica)

In marine mollusks such as Aplysia californica and Pleurobranchaea californica, serotonin O-sulfate is a significant metabolite. biologists.comnih.gov Research has shown that in these organisms, serotonin can be metabolized into both serotonin sulfate (B86663) and γ-glutamyl-serotonin. biologists.com

In Pleurobranchaea californica, serotonin sulfate is present in the hemolymph, the molluscan equivalent of blood. nih.gov Its levels exhibit a diurnal rhythm, with concentrations being significantly higher during the light phase of a 12-hour light/dark cycle. nih.gov This suggests a potential role for this compound in regulating behavioral rhythms, as serotonin itself is linked to arousal states in mollusks. nih.gov The formation of this compound occurs within the central ganglia and other neural tissues, not in the hemolymph itself, indicating that it is likely derived from the nervous system. nih.gov Interestingly, while 5-HIAA is produced in the eye and visceral nerve of Pleurobranchaea, it is not detected in the hemolymph, further highlighting the importance of the sulfation pathway for systemic clearance. nih.gov

Studies on Aplysia californica have also identified this compound as a key catabolite. biologists.comnih.gov The central ganglia of Aplysia are capable of taking up serotonin and metabolizing it to this compound. nih.gov These marine mollusks have served as valuable model organisms for understanding serotonin processing due to their relatively simple nervous systems with large, identifiable neurons. illinois.edu The investigation of serotonin metabolites in these species has broadened the understanding of the diverse catabolic strategies employed across different phyla. biologists.com

| Organism | Key Serotonin Metabolites Detected | Tissue/Fluid | Reference |

| Pleurobranchaea californica | This compound, 5-Hydroxyindoleacetic acid (5-HIAA), γ-glutamyl-serotonin | Hemolymph, Eye, Visceral Nerve | nih.gov |

| Aplysia californica | This compound, γ-glutamyl-serotonin | Central Ganglia | biologists.comnih.gov |

Serotonin Metabolism in Basal Deuterostomes (e.g., Xenoturbella bocki)

Xenoturbella bocki, a marine worm representing a basal deuterostome lineage, provides a unique window into the early evolution of serotonergic systems. biologists.comnih.gov Studies of its neurochemistry have revealed a mix of metabolic pathways. In Xenoturbella, serotonin-related compounds include this compound, γ-glutamyl-serotonin, and 5-HIAA. biologists.comnih.govnih.gov The presence of this compound points to a metabolic pathway shared with protostomes like mollusks. biologists.com The detection of 5-HIAA, the major mammalian metabolite, alongside this compound and γ-glutamyl-serotonin, suggests that Xenoturbella may represent a more ancestral metabolic profile, retaining pathways that became more specialized in other lineages. biologists.comnih.govnih.gov

Evolutionary Conservation and Divergence of Serotonin Catabolic Pathways

The catabolism of serotonin is not uniform across animal phyla, indicating both conservation and divergence of these biochemical pathways over evolutionary time. biologists.com The enzymes responsible for sulfation, the sulfotransferases (SULTs), are found across a wide range of life forms, from prokaryotes to eukaryotes, highlighting their ancient origins. oup.com These enzymes catalyze the transfer of a sulfonate group from a universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a variety of substrates, including neurotransmitters. oup.com

The major serotonin metabolic pathways are phyla-specific. biologists.comnih.govnih.gov

Mammals: The predominant pathway is oxidative deamination by MAO to form 5-HIAA. biologists.comroyalsocietypublishing.org Sulfation is generally a secondary pathway. biologists.com

Insects: The primary metabolites are often N-acetylserotonin (NAS). biologists.com

Mollusks and Annelids: Sulfation to this compound and conjugation with glutamate (B1630785) to form γ-glutamyl-serotonin are major pathways. biologists.com

Basal Deuterostomes: As seen in Xenoturbella, a combination of pathways including sulfation, glutamylation, and oxidation can be present. biologists.comnih.govnih.gov

This distribution suggests that the last common ancestor of protostomes and deuterostomes may have possessed multiple pathways for serotonin inactivation. Over time, different lineages appear to have specialized, favoring certain pathways over others. For instance, the MAO-dependent pathway became dominant in vertebrates, while sulfation and other conjugation pathways remained prominent in many invertebrate groups. biologists.com The evolution of SULT enzymes themselves shows diversification, with different isoforms evolving specific substrate preferences, such as the selective sulfation of catecholamines by SULT1A3 in primates. nih.gov This enzymatic specialization likely reflects adaptations to different physiological needs and environments. oup.com

Insights from Cross-Phyla Comparisons on Serotonin O-Sulfate Function

Comparing the occurrence and context of serotonin O-sulfation across different phyla offers clues to its potential functions. In many cases, sulfation serves as a detoxification mechanism, increasing the water solubility of compounds and facilitating their excretion. oup.comoup.com This is a conserved function from invertebrates to vertebrates.

However, the presence of this compound in specific contexts, such as its diurnal variation in the hemolymph of Pleurobranchaea, suggests more specific regulatory roles. nih.gov In this mollusk, serotonin is involved in arousal and feeding behavior, and the elevated levels of its sulfated metabolite during the day could be linked to the regulation of these activity cycles. royalsocietypublishing.orgnih.gov In locusts, the sulfation of another monoamine, dopamine (B1211576), has been shown to be critical for regulating aggregative behavior, indicating that sulfation of neurotransmitters can be a key mechanism for modulating complex behaviors. oup.comnih.gov

The fact that sulfation is a major pathway in the nervous systems of several invertebrate groups suggests it is an effective and evolutionarily ancient mechanism for terminating serotonergic signaling at the synapse or for clearing systemically released serotonin. biologists.comnih.gov The study of basal deuterostomes like Xenoturbella indicates that the sulfation pathway was present early in deuterostome evolution, even if it became a less prominent route in vertebrates. biologists.comnih.gov Examining these "less-used" pathways in mammals through the lens of comparative biochemistry in invertebrates can shed light on their potential physiological or pathophysiological significance. biologists.com

Future Directions in Serotonin O Sulfate Research

Elucidating Novel Biological Functions Beyond Simple Inactivation

While the sulfation of serotonin (B10506) has traditionally been viewed as a straightforward inactivation and detoxification pathway facilitating excretion, emerging research suggests that serotonin O-sulfate may possess its own distinct biological activities. researchgate.net The presence of this metabolite in biological fluids like plasma and cerebrospinal fluid points towards a more complex role in neurotransmitter metabolism and its potential influence on mood and behavior. nih.gov Future investigations are anticipated to delve into whether serotonin O-sulfate can interact with serotonin receptors or transporters, potentially modulating their function and thereby regulating mood and other physiological processes. There is also interest in exploring if serotonin O-sulfate has effects on the enzymes involved in the synthesis and degradation of serotonin itself, which would indicate a feedback mechanism in serotonin homeostasis.

Moreover, the discovery of a novel serotonin catabolite, gamma-glu-serotonin-O-sulfate, in the nervous system of Aplysia californica hints at the existence of previously unknown metabolic pathways and functions for sulfated serotonin derivatives. researchgate.net The fact that the inactivation pathway of serotonin appears to be tissue-dependent further supports the idea that serotonin O-sulfate's role is not uniform throughout the body and may vary based on its location. researchgate.netnih.gov This opens up avenues for research into the specific functions of serotonin O-sulfate in different tissues and cell types, moving beyond the simplistic view of it being merely an inert waste product.

Advanced Characterization of Serotonin Sulfotransferase Substrate Specificity and Regulatory Mechanisms

The enzymatic conversion of serotonin to serotonin O-sulfate is catalyzed by sulfotransferases (SULTs), a superfamily of enzymes with broad and often overlapping substrate specificities. plos.orgoup.com A primary focus of future research will be to gain a more detailed understanding of the specific SULT isoforms responsible for serotonin sulfation in different tissues and under various physiological conditions. While SULT1A3 has been identified as a key enzyme in the sulfation of monoamine neurotransmitters like serotonin and dopamine (B1211576), other isoforms may also play a role. researchgate.netnih.govmdpi.com

Advanced structural and kinetic studies are needed to elucidate the molecular basis for the substrate specificity of these enzymes. For instance, research on mouse SULT1D1 has revealed an L-shaped acceptor-binding site that can adjust its conformation to accommodate different substrates, a mechanism that may be relevant to human SULTs as well. researchgate.net Furthermore, studies on SULT1A1 have shown that active site plasticity and the ability to bind multiple substrate molecules can lead to substrate inhibition, a phenomenon that requires further investigation for serotonin sulfation. plos.org

Understanding the regulatory mechanisms that control the expression and activity of serotonin sulfotransferases is another critical area of future research. This includes investigating how genetic polymorphisms in SULT genes might affect an individual's capacity to metabolize serotonin, potentially influencing their susceptibility to certain conditions. dntb.gov.ua Additionally, the allosteric regulation of SULTs by various compounds, such as the catechin (B1668976) epigallocatechin gallate (EGCG) which can bind to SULT1A1 and inhibit its activity, presents a promising avenue for exploring how dietary components and other xenobiotics might modulate serotonin metabolism. acs.orgresearchgate.net The influence of inflammatory states on the expression of sulfotransferases is also an important consideration, as studies in mice have shown that gut microbes can up-regulate sulfotransferase expression in the liver, thereby increasing the formation of sulfated serotonin. plos.org

Integration of Omics Approaches for Comprehensive Metabolic Profiling

The advent of "omics" technologies, particularly metabolomics, offers powerful tools for a comprehensive and unbiased analysis of serotonin metabolism, including the formation and fate of serotonin O-sulfate. diva-portal.orgmdpi.com By employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can simultaneously measure a wide array of metabolites in biological samples, providing a detailed snapshot of the metabolic state. mdpi.com

Future research will increasingly integrate metabolomics with other omics disciplines, such as genomics, transcriptomics, and proteomics, to build a more complete picture of the factors that regulate serotonin sulfation. For example, combining metabolomic data with genomic information can help identify genetic variants in SULT enzymes that correlate with altered levels of serotonin O-sulfate. Transcriptomic analysis can reveal changes in the expression of SULT genes in response to various stimuli, such as stress or inflammation. frontiersin.org Proteomics can provide insights into the abundance and post-translational modifications of SULT enzymes.

This multi-omics approach will be invaluable for identifying novel biomarkers and understanding the complex interplay of factors that contribute to the dysregulation of serotonin metabolism in various pathological conditions. For instance, metabolomic profiling has already revealed alterations in serotonin and related metabolites in colorectal cancer and major depressive disorder. mdpi.com The application of these powerful techniques to the study of serotonin O-sulfate will undoubtedly uncover new insights into its physiological and pathophysiological roles.

Development of Innovative Research Tools and Assays for Serotonin O-Sulfate

Advancing our understanding of serotonin O-sulfate necessitates the development of more sophisticated and specific research tools and assays. While liquid chromatography-mass spectrometry (LC-MS) has proven to be a robust method for the quantification of serotonin O-sulfate in biological fluids like plasma and cerebrospinal fluid, there is a continuous need for improvements in sensitivity, specificity, and throughput. nih.govfrontiersin.orgnih.govplos.org The development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods has already enabled the detection of intact sulfate (B86663) and glucuronide conjugates of serotonin and dopamine in human brain microdialysis samples, highlighting the power of these advanced analytical techniques. nih.govplos.orgresearchgate.net

Beyond mass spectrometry, the development of specific immunoassays for serotonin O-sulfate could provide a more accessible and high-throughput method for its measurement in large-scale clinical and research settings. While enzyme immunoassays (EIAs) and ELISAs exist for serotonin and other biogenic amines, specific assays for its sulfated metabolite are not as readily available. nih.govibl-international.comldn.detecan.comtecan.com The creation of highly specific antibodies that can distinguish serotonin O-sulfate from serotonin and other related metabolites would be a significant step forward.

Furthermore, the synthesis of a comprehensive library of sulfated metabolites, including various isomers of serotonin sulfate, is crucial for the accurate identification and validation of these compounds in biological samples. diva-portal.org The availability of such standards will also be essential for the calibration and quality control of analytical methods. scientificlabs.ie

Exploration of Serotonin O-Sulfate as a Research Biomarker in Experimental Models of Biological Perturbations

The potential of serotonin O-sulfate as a biomarker in experimental models of various diseases and biological perturbations is a promising area for future research. Given that alterations in serotonin metabolism are implicated in a wide range of conditions, including neuropsychiatric disorders and gastrointestinal diseases, monitoring the levels of serotonin O-sulfate could provide valuable insights into disease pathogenesis and treatment response. nih.govmdpi.comnih.gov